(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid: is a complex organic compound with the following chemical formula:
C29H27N3O9S
. It belongs to the class of thiazolo[3,2-a]pyrimidines, which exhibit intriguing biological activities.Preparation Methods
Synthetic Routes: The synthetic route to this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline:
Thiazole Ring Formation: Start with a thiazole precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.
Pyrimidine Ring Formation: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor.
Functionalization: Introduce the ethoxycarbonyl group and the diphenyl substituents.
Final Steps: The final steps involve acetylation of the phenolic hydroxyl group to yield the desired compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Oxidation of the thiazole moiety or the phenolic group.
Reduction: Reduction of the carbonyl groups.
Substitution: Substitution reactions at the phenyl rings. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid:
Medicine: Investigate its antitumor, antibacterial, and anti-inflammatory properties .
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Industry: Assess its role in materials science or drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, leading to its observed effects. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related thiazolo[3,2-a]pyrimidines. Its uniqueness lies in the combination of the ethoxycarbonyl group, diphenyl substituents, and the phenoxyacetic acid moiety.
Properties
Molecular Formula |
C30H24N2O6S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[3-[(Z)-(6-ethoxycarbonyl-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C30H24N2O6S/c1-2-37-29(36)25-26(20-11-5-3-6-12-20)31-30-32(27(25)21-13-7-4-8-14-21)28(35)23(39-30)17-19-10-9-15-22(16-19)38-18-24(33)34/h3-17,27H,2,18H2,1H3,(H,33,34)/b23-17- |
InChI Key |
SOPNUILPUGLVST-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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